molecular formula C16H13BrN2O B4968520 5-{[(3-bromophenyl)amino]methyl}-8-quinolinol CAS No. 618859-87-3

5-{[(3-bromophenyl)amino]methyl}-8-quinolinol

Cat. No. B4968520
CAS RN: 618859-87-3
M. Wt: 329.19 g/mol
InChI Key: LDWSQVIRIOHXTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolinol derivatives often involves complex organic reactions. For example, the synthesis of 5- and 7-substituted 2-methyl-8-quinolinols, where the substituents include bromine, involves multiple steps including halogenation, nitration, and metal chelation processes (Gershon & McNeil, 1972). These methods could potentially be adapted for the synthesis of "5-{[(3-bromophenyl)amino]methyl}-8-quinolinol" by incorporating the appropriate bromophenylamino group at the correct stage of synthesis.

Molecular Structure Analysis

The molecular structure of quinolinol derivatives is characterized by the presence of a quinoline ring, which can significantly influence the compound's chemical behavior. Studies on similar compounds, like dibenzyltin(IV) complexes of quinolinolates, provide insights into their structural arrangements, showing distorted cis-octahedral arrangements around the central atom, which could be similar in "5-{[(3-bromophenyl)amino]methyl}-8-quinolinol" (Baul et al., 2006).

properties

IUPAC Name

5-[(3-bromoanilino)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c17-12-3-1-4-13(9-12)19-10-11-6-7-15(20)16-14(11)5-2-8-18-16/h1-9,19-20H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWSQVIRIOHXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC2=C3C=CC=NC3=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(3-Bromophenyl)amino]methyl}-8-quinolinol

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